molecular formula C28H28FN5O4 B11187994 ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11187994
M. Wt: 517.6 g/mol
InChI Key: LGKSJUPGFJIQAV-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.

    Attachment of the piperazine moiety: This can be done through a nucleophilic substitution reaction with a suitable piperazine derivative.

    Incorporation of the isoxazole group: This step may involve a cyclization reaction to form the isoxazole ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.

    Modulation of signaling pathways: The compound may affect cellular signaling pathways, influencing cell function and behavior.

Comparison with Similar Compounds

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 1-(4-fluorophenyl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 1-(4-chlorophenyl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-pyrazole-3-carboxylate

These compounds share similar structural features but may differ in their biological activities and applications. The presence of different substituents (e.g., fluorine, chlorine) can influence the compound’s properties and effectiveness.

Properties

Molecular Formula

C28H28FN5O4

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C28H28FN5O4/c1-4-37-28(36)24-17-25(34(30-24)23-11-7-21(29)8-12-23)20-5-9-22(10-6-20)32-13-15-33(16-14-32)27(35)26-18(2)31-38-19(26)3/h5-12,17H,4,13-16H2,1-3H3

InChI Key

LGKSJUPGFJIQAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=C(C=C5)F

Origin of Product

United States

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